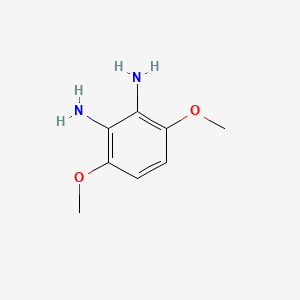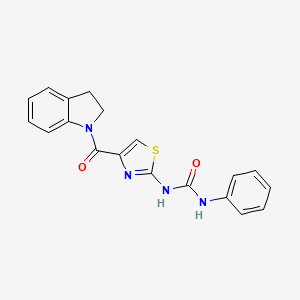![molecular formula C18H18N4O3S B2530398 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide CAS No. 2034535-65-2](/img/structure/B2530398.png)
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
To prepare this compound, a multistep synthetic route is employed. The synthesis typically starts with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product.
Cyclization: : The initial step involves the formation of the pyridazinone ring system. This is achieved through a cyclization reaction using a precursor such as a substituted hydrazine and an appropriate diketone under acidic or basic conditions.
Acylation: : The next step involves the acylation of the pyridazinone ring with 2-bromoacetyl bromide to form the acetamide intermediate. This is typically carried out in the presence of a base such as sodium hydride or potassium carbonate.
Thiazole Formation: : The final step is the coupling of the acetamide intermediate with 6-ethoxybenzothiazole under palladium-catalyzed conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to improve yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions, as well as the development of efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
This compound is capable of undergoing a variety of chemical reactions due to its functional groups.
Oxidation: : The presence of the pyridazinone ring allows for potential oxidation reactions.
Reduction: : Reduction reactions can be employed to modify the cyclopropyl ring or the thiazole moiety.
Substitution: : Substitution reactions can occur at various positions on the aromatic rings and the cyclopropyl group, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: : Reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) under mild conditions.
Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: : Electrophilic substitution using reagents like bromine or nitro groups under controlled conditions.
Major Products
Oxidation of the pyridazinone ring may yield a variety of hydroxylated derivatives.
Reduction of the cyclopropyl group could lead to ring-opened or partially hydrogenated products.
Substitution reactions could introduce a range of functional groups, providing access to a diverse set of analogs.
Applications De Recherche Scientifique
Chemistry
Synthetic Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: : Potential use in studying enzyme inhibition mechanisms.
Protein Binding: : Investigations into its ability to bind with specific proteins for drug development.
Medicine
Drug Development: : Exploration as a lead compound for developing new pharmaceuticals.
Therapeutic Applications:
Industry
Material Science: : Used in the development of advanced materials due to its stability and functional groups.
Mécanisme D'action
The mechanism of action of this compound is largely dependent on its molecular structure and the nature of its interactions with biological targets.
Molecular Targets and Pathways
Receptor Binding: : The compound may interact with specific receptors on the cell surface, triggering a cascade of biochemical events.
Enzyme Inhibition: : It may inhibit certain enzymes by binding to their active sites, thus blocking their activity.
Signal Transduction Pathways: : The compound could modulate signal transduction pathways, leading to altered cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-ethoxyphenyl)acetamide
Uniqueness
This compound stands out due to the specific ethoxy substituent on the benzothiazole ring, which could impart unique electronic and steric properties. Additionally, the cyclopropyl group introduces strain into the molecule, potentially influencing its reactivity and interactions with biological targets.
By comparing with similar compounds, the structural nuances can be appreciated, highlighting its potential advantages in various applications.
Propriétés
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-2-25-12-5-6-14-15(9-12)26-18(19-14)20-16(23)10-22-17(24)8-7-13(21-22)11-3-4-11/h5-9,11H,2-4,10H2,1H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHISDOVTFKSAOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C(=O)C=CC(=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-(4-methoxybenzyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2530316.png)
![(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone](/img/structure/B2530318.png)
![7-chloro-4-propyl-1-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2530319.png)

![7-(Benzo[d][1,3]dioxol-5-yl)-4-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-1,4-thiazepane](/img/structure/B2530321.png)
![3-[4-(3-Aminopropoxy)phenoxy]propan-1-amine](/img/structure/B2530322.png)

![2-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]-5-methylpyridine](/img/structure/B2530327.png)


![(4-fluorophenyl)methyl N-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbamate](/img/structure/B2530330.png)
![N-(3-(tert-butyl)isoxazol-5-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2530331.png)
![(E)-2-(benzylamino)-3-(((4-chlorophenyl)imino)methyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2530332.png)

